molecular formula C14H14O2S B1582906 4,4'-Dimethoxy diphenyl sulfide CAS No. 3393-77-9

4,4'-Dimethoxy diphenyl sulfide

Cat. No.: B1582906
CAS No.: 3393-77-9
M. Wt: 246.33 g/mol
InChI Key: UKHKZGJCPDWXQY-UHFFFAOYSA-N
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Description

4,4'-Dimethoxy diphenyl sulfide, also known as 4,4’-thiodianisole, is an organic compound with the molecular formula C14H14O2S. It is characterized by two methoxyphenyl groups connected by a sulfur atom. This compound is a pale yellow solid with a melting point of 43-44°C and a boiling point of 166-170°C at 2 Torr .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4'-Dimethoxy diphenyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxythiophenol with 4-methoxyiodobenzene in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired product .

Industrial Production Methods

In industrial settings, the production of bis(4-methoxyphenyl) sulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4,4'-Dimethoxy diphenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4'-Dimethoxy diphenyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) sulfide involves its interaction with various molecular targets. For instance, in oxidation reactions, the sulfur atom can form sulfoxides or sulfones, which can further interact with biological molecules. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methoxyphenyl) disulfide: Similar structure but contains a disulfide bond.

    Bis(4-methoxyphenyl) selenide: Contains a selenium atom instead of sulfur.

    4,4’-Dimethoxydiphenyl sulfide: Similar structure with different substituents.

Uniqueness

4,4'-Dimethoxy diphenyl sulfide is unique due to its specific combination of methoxy groups and a sulfur bridge, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHKZGJCPDWXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347195
Record name Bis(4-methoxyphenyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3393-77-9
Record name 1,1′-Thiobis[4-methoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3393-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-methoxyphenyl) sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-thiobis[4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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